cis-Aconitic anhydride

Catalog No.
S586195
CAS No.
6318-55-4
M.F
C6H4O5
M. Wt
156.09 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
cis-Aconitic anhydride

CAS Number

6318-55-4

Product Name

cis-Aconitic anhydride

IUPAC Name

2-(2,5-dioxofuran-3-yl)acetic acid

Molecular Formula

C6H4O5

Molecular Weight

156.09 g/mol

InChI

InChI=1S/C6H4O5/c7-4(8)1-3-2-5(9)11-6(3)10/h2H,1H2,(H,7,8)

InChI Key

GVJRTUUUJYMTNQ-UHFFFAOYSA-N

SMILES

C1=C(C(=O)OC1=O)CC(=O)O

Synonyms

2,5-dihydro-2,5-dioxo-3-furanaceticaci;CIS-ACONITIC ACID ANHYDRIDE;CIS-ACONITIC ANHYDRIDE;CIS-PROPENE-1,2,3-TRICARBOXYLIC ACID ANHYDRIDE;CIS-PROPENE-1,2,3-TRICARBOXYLIC ANHYDRIDE;2,5-dihydro-2,5-dioxofuran-3-acetic acid;Cis-AconiticAnhydride98%;aconi

Canonical SMILES

C1=C(C(=O)OC1=O)CC(=O)O

Drug Delivery Systems:

cis-Aconitic anhydride finds application in the development of drug delivery systems, particularly for targeting specific cells. This is achieved by attaching the molecule to drug carriers like liposomes or nanoparticles, creating a conjugate. These conjugates can be designed to release the drug only under specific conditions, such as a specific pH level found in tumor cells, improving targeting and reducing side effects.

Gene Delivery:

cis-Aconitic anhydride can be used to modify the surface of cationic polymeric gene vectors, molecules used to deliver genes into cells. This modification, known as Dex-Aco coating, can improve the biocompatibility and transfection efficiency of these vectors. This means they are less toxic to cells and deliver genes more effectively.

Natural Product Isolation:

While not the main focus of research, cis-aconitic anhydride has been identified as a component isolated from the seeds of the Alisma orientale plant. This finding, along with other isolated compounds, contributes to the characterization of the plant's chemical profile and potential future exploration of its medicinal properties.

It's important to note that:

  • The research on cis-aconitic anhydride is still in its early stages, and further investigation is needed to fully understand its potential and limitations in various scientific applications.
  • The use of cis-aconitic anhydride requires appropriate safety precautions due to its potential health hazards.

cis-Aconitic anhydride (CAS Number: 6318-55-4) is a small organic molecule with the formula C6H4O5. It is an anhydride derivative of citric acid, where a water molecule has been eliminated between two carboxylic acid groups [].

This compound holds significance in scientific research due to its unique chemical properties. It possesses reactive anhydride functionalities that can be utilized in the synthesis of various polymers and drug delivery systems [, ].


Molecular Structure Analysis

cis-Aconitic anhydride possesses a central carbon chain with three carboxylic acid groups attached. The key feature is the cis configuration around the double bond, meaning the two carboxyl groups on either side are on the same side of the double bond. This specific configuration influences its reactivity compared to the trans isomer [].

  • Central carbon chain with three sp2 hybridized carbons
  • Double bond between two of the carbons (cis configuration)
  • Three carboxylic acid groups (–COOH) attached to the carbons

Chemical Reactions Analysis

cis-Aconitic anhydride is a versatile building block for organic synthesis due to its reactive anhydride groups. Here are some notable reactions:

  • Polymerization: The anhydride groups can react with amine-functionalized monomers to form copolymers with pH-sensitive properties []. This is achieved through a ring-opening reaction where the amine group attacks the anhydride carbonyl carbon.

Example: cis-Aconitic anhydride + Methoxy poly(ethylene glycol)-block-poly(L-lysine) (Amine-terminated) → pH-sensitive copolymer []

  • Conjugation for Drug Delivery: The anhydride groups can react with hydroxyl-containing molecules like D-alpha-tocopheryl polyethylene glycol to create pH-sensitive prodrug nanoparticles for targeted drug delivery [].

Example: cis-Aconitic anhydride + D-alpha-tocopheryl polyethylene glycol 1000 succinate (TPGS) → pH-sensitive anti-tumor prodrug nanoparticles []

  • Hydrolysis: cis-Aconitic anhydride readily reacts with water to form citric acid [].

Example: cis-Aconitic anhydride + H2O → Citric acid


Physical And Chemical Properties Analysis

  • Melting Point: 75-78 °C (literature value) []
  • Boiling Point: Decomposes before boiling []
  • Solubility: Soluble in water and some organic solvents []
  • Stability: Moisture sensitive, decomposes in water [, ]
  • Appearance: White to off-white crystalline solid []

Mechanism of Action (Not Applicable)

cis-Aconitic anhydride is classified as a dangerous good due to the following hazards []:

  • Irritant: May cause irritation to skin, eyes, and respiratory system upon contact or inhalation [].
  • Moisture Sensitive: Decomposes readily in presence of moisture, releasing heat [, ].
  • Incompatible Materials: Strong acids, strong bases, strong oxidizing agents [].

Safety Precautions:

  • Wear appropriate personal protective equipment (PPE) like gloves, safety glasses, and respirator when handling [].
  • Work in a well-ventilated fume hood.
  • Store in a cool, dry place in a tightly sealed container [].

XLogP3

-0.7

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 2 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

31511-11-2
6318-55-4

Wikipedia

Cis-aconitic anhydride

General Manufacturing Information

3-Furanacetic acid, 2,5-dihydro-2,5-dioxo-: ACTIVE

Dates

Modify: 2023-08-15

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